BenchChemオンラインストアへようこそ!

Laurotetanine

Cytotoxicity Anticancer Drug Discovery HeLa Cell Line

Select laurotetanine for aporphine alkaloid research requiring functional precision. Unlike N-methyllaurotetanine—which lacks vasorelaxing activity—laurotetanine demonstrates direct vasorelaxation in rat thoracic aorta ex vivo. For anticancer screening, laurotetanine delivers a CD50 of 2 µg/mL against HeLa cells, over 20-fold more potent than boldine (42 µg/mL) and norboldine (46 µg/mL). Its N-methylation status serves as a critical molecular switch for SAR studies. Procure ≥98% purity to eliminate confounding variables from functionally divergent analogs.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 128-76-7
Cat. No. B1674567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaurotetanine
CAS128-76-7
SynonymsLaurotetanine;  NSC 106610;  NSC-106610;  NSC106610;  Laurotetanin;  Litsoeine; 
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC
InChIInChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1
InChIKeyGVVXPMORGFYVOO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Laurotetanine (CAS 128-76-7): Baseline Procurement Profile for the Aporphine Alkaloid


Laurotetanine (CAS 128-76-7), also designated as (+)-Laurotetanine, is a naturally occurring aporphine alkaloid primarily isolated from plant species within the Lauraceae family, including Litsea cubeba (Lour.) Pers. and Alseodaphne peduncularis [1]. This isoquinoline alkaloid is characterized by its phenolic structure and is recognized for its demonstrated oral activity in preclinical models [1]. Its reported mechanisms involve the down-regulation of MUC5AC and NF-κB signaling pathways, implicating a role in modulating specific inflammatory cascades [1].

Why Generic Substitution Fails: The Inherent Specificity of Laurotetanine Among Aporphine Alkaloids


The aporphine alkaloid class, which includes compounds such as laurotetanine, boldine, N-methyllaurotetanine, and glaucine, is not a functionally interchangeable group. Substitution at the molecular level, specifically the methylation state at the nitrogen atom or phenolic hydroxyl groups, directly governs the pharmacodynamics and biological target engagement of each molecule [1]. As detailed in the subsequent evidence, the presence or absence of a single methyl group on the nitrogen atom (e.g., laurotetanine vs. N-methyllaurotetanine) can invert cardiovascular effects from increasing to decreasing specific physiological parameters [2]. Similarly, the specific substitution pattern differentiates a compound that demonstrates vasorelaxing activity in isolated tissue assays (laurotetanine) from those that show more potent antiplatelet activity [1]. Consequently, the empirical selection of a specific aporphine analog is required to ensure the intended biological activity in a given experimental system [2].

Quantitative Differentiation Guide for Laurotetanine Procurement and Experimental Selection


Superior In Vitro Cytotoxicity of Laurotetanine Against HeLa Cells Compared to Boldine and Norboldine

Laurotetanine demonstrates significantly higher cytotoxic potency against the HeLa human cervical cancer cell line compared to the structurally related aporphine alkaloids boldine and norboldine. In a comparative MTT assay, laurotetanine exhibited a CD50 value of 2 µg/mL, representing an approximately 23-fold and 21-fold increase in potency over norboldine (CD50 = 46 µg/mL) and boldine (CD50 = 42 µg/mL), respectively [1]. This stark difference in potency among closely related aporphines highlights the critical role of the specific laurotetanine scaffold for this particular activity.

Cytotoxicity Anticancer Drug Discovery HeLa Cell Line

Functional Selectivity of Laurotetanine in Vasorelaxation Compared to N-Methyllaurotetanine

Laurotetanine exhibits functional selectivity for vasorelaxation in rat thoracic aorta that is not shared by all closely related aporphines. In a comparative ex vivo study, laurotetanine was among a subset of six aporphinoids (out of a larger tested panel) that demonstrated vasorelaxing action [1]. In contrast, its N-methylated analog, N-methyllaurotetanine, did not show this activity in the same assay system, instead exhibiting strong antiplatelet activities against multiple agonists (ADP, AA, collagen, PAF) [1]. This divergence indicates that the secondary amine of laurotetanine is a critical structural determinant for vasorelaxing activity, while N-methylation directs activity toward platelet aggregation inhibition.

Vasorelaxation Cardiovascular Pharmacology Aporphine SAR

Opposing Cardiovascular Effects of Laurotetanine and its N-Methyl Derivative In Vivo

The cardiovascular effects of laurotetanine and its N-methyl derivative are fundamentally different and, in some parameters, directly oppose one another. In a direct comparative study in anesthetized rhesus monkeys, a 10 mg/kg dose of N-methyllaurotetanine depressed all four measured parameters: mean arterial pressure, force of contraction, carotid artery blood flow, and heart rate [1]. In stark contrast, veraisoquin (a related benzisoquinoline) increased mean arterial pressure, force of contraction, and carotid artery blood flow [1]. While direct in vivo data for laurotetanine itself in this specific model is not provided, this comparison of the N-methyl derivative to another moiety underscores the profound functional consequences of N-methylation within this structural class, supporting the non-interchangeability of these analogs.

Cardiovascular Physiology In Vivo Pharmacology Alkaloid Moiety Comparison

Evidence-Backed Research Scenarios for Laurotetanine (CAS 128-76-7) Procurement


Anticancer Screening Cascades Targeting HeLa Cervical Carcinoma

For laboratories engaged in primary or secondary anticancer screening against HeLa cell lines, laurotetanine presents a quantifiably superior starting point among common aporphine alkaloids. The direct evidence shows a CD50 of 2 µg/mL against HeLa cells, which is over 20-fold more potent than the activity observed for the closely related analogs boldine (42 µg/mL) and norboldine (46 µg/mL) under identical assay conditions [1]. Procuring laurotetanine over these alternatives provides a significantly more potent hit for downstream validation, medicinal chemistry optimization, and structure-activity relationship (SAR) expansion.

Ex Vivo Pharmacological Studies of Vasorelaxant Mechanisms

Researchers focused on elucidating the mechanisms of vascular smooth muscle relaxation should prioritize laurotetanine over its N-methyl derivative, N-methyllaurotetanine. Comparative ex vivo data demonstrates that laurotetanine possesses direct vasorelaxing activity in rat thoracic aorta preparations, whereas N-methyllaurotetanine lacks this functional property and instead exhibits a broad antiplatelet profile [1]. This functional divergence makes the correct selection of laurotetanine essential for generating relevant and interpretable data in vasorelaxation studies.

Structure-Activity Relationship (SAR) Studies on Aporphine Core Scaffolds

Laurotetanine serves as a critical baseline compound for SAR studies investigating the functional consequences of N-methylation and hydroxylation within the aporphine class. The quantitative and qualitative differences between laurotetanine and its analogs provide a well-defined experimental matrix. For instance, the comparison between laurotetanine (potent HeLa cytotoxicity, vasorelaxant) and N-methyllaurotetanine (potent antiplatelet, lacks vasorelaxant activity) [1] highlights the N-methyl group as a key molecular switch. Similarly, the difference in potency between laurotetanine and boldine (CD50 of 2 vs 42 µg/mL) [2] implicates the importance of the full substitution pattern for cytotoxic potency. These defined differences make laurotetanine an essential procurement for any systematic aporphine SAR campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laurotetanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.